Absence of Acetylcholinesterase (AChE) Inhibitory Activity at 26 µM
The target compound demonstrates a critical differentiator through its confirmed lack of AChE inhibition. It was shown to produce 'No inhibition' of acetylcholinesterase when tested at a concentration of 26 µM . This is in contrast to a series of structurally related N-benzylpiperidine analogs, which were designed and found to be potent AChE inhibitors, with the most active compound in one study achieving an IC₅₀ of 0.73 µM [1]. This represents a greater than 35-fold window where the target is inactive.
| Evidence Dimension | Inhibition of Acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | No inhibition at 26 µM |
| Comparator Or Baseline | N-benzylpiperidine analog (compound 5h) IC₅₀ = 0.73 µM [1] |
| Quantified Difference | >35-fold difference; target compound is inactive at a concentration >35 times the comparator's IC₅₀ |
| Conditions | In vitro binding/enzymatic assay (comparator); binding assay (target) [REFS-1, REFS-2] |
Why This Matters
For a scientific user developing a chemical probe for a non-cholinergic target, selecting this compound over potent AChE-inhibiting analogs eliminates a significant source of confounding off-target pharmacology from the outset.
- [1] Monika Gaba, Chander Mohan. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 2016, 121, 761-776. DOI: 10.1016/j.ejmech.2016.02.025. View Source
